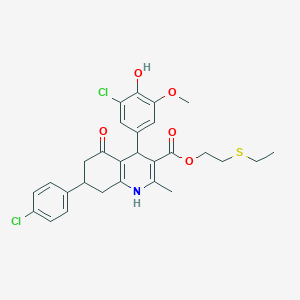![molecular formula C20H12BrFN2O B4882152 2-amino-4-(3-bromo-4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4882152.png)
2-amino-4-(3-bromo-4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(3-bromo-4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile is a chemical compound with potential applications in scientific research. This compound belongs to the class of benzo[h]chromene derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Anti-Proliferative Properties and DNA Binding
One of the key research applications of compounds similar to 2-amino-4-(3-bromo-4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile is in the study of their anti-proliferative properties. For instance, derivatives like 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile have shown potent cytotoxic activity against HT-29 cells (a colorectal cancer cell line). The mechanism involves the induction of cell cycle arrest and apoptosis, as well as interactions with DNA through groove binding modes. This indicates a potential for such compounds in cancer treatment, particularly in chemotherapy for colon cancer (Ahagh et al., 2019).
Synthesis of New Derivatives
The synthesis of new derivatives of compounds like 2-amino-4H-benzo[h]chromene-3-carbonitrile is also a significant area of research. This involves the condensation of various halogen derivatives to create novel substituted compounds, which are often obtained in good yields. These processes contribute to the expanding molecular diversity of these compounds and their potential applications in various fields of chemistry and medicine (Ju liu et al., 2019).
Green Chemistry Applications
In the context of green chemistry, substituted derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile have been synthesized using environmentally friendly methods. For example, Rochelle salt has been used as a novel green heterogeneous and reusable catalyst in the synthesis of these compounds. This approach emphasizes the importance of sustainable and eco-friendly practices in chemical synthesis (El-Maghraby, 2014).
Structural Analysis and X-Ray Studies
Structural analysis and X-ray studies of derivatives like 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile are critical for understanding their chemical properties and potential applications. These studies reveal detailed information about the crystal structure, molecular conformations, and intermolecular interactions, which are essential for tailoring these compounds for specific applications, such as in material science or drug design (Kour et al., 2014).
Electrocatalytic Synthesis
The electrocatalytic synthesis of derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile represents an innovative approach in the field of organic chemistry. This method offers a simple, mild, and efficient procedure, underlining the potential of electrochemistry in facilitating complex organic synthesis processes (Vafajoo et al., 2014).
Potential in Imaging and Sensor Development
Compounds like 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile have been explored as fluorescence chemosensors for the selective detection of metal ions, such as Pb2+. This demonstrates their potential in the development of new materials for imaging and sensor applications, particularly in environmental monitoring and medical diagnostics (Sinha et al., 2013).
Antimicrobial Activities
Some derivatives of benzo[h]chromene, like 7-(4-halophenyl)-8,9-dihydro-7H-12-oxa-9,11-diaza-benzo[a]anthracene, have shown promising antimicrobial activities. This highlights the potential of these compounds in the development of new antimicrobial agents, which is crucial in the context of increasing antibiotic resistance (Khafagy et al., 2002).
Propriétés
IUPAC Name |
2-amino-4-(3-bromo-4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN2O/c21-16-9-12(6-8-17(16)22)18-14-7-5-11-3-1-2-4-13(11)19(14)25-20(24)15(18)10-23/h1-9,18H,24H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWJLMKKBXGJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC(=C(C=C4)F)Br)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3-bromo-4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4882079.png)

![1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)

![3-benzyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882105.png)
![3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4882106.png)
![2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B4882107.png)

![{4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone](/img/structure/B4882127.png)

![5-methoxy-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B4882136.png)
![17-(2-methoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4882143.png)
![2-amino-7-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4882160.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4882165.png)